molecular formula C19H22N4O B4504607 1-methyl-N-(4-phenylbutan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-methyl-N-(4-phenylbutan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4504607
M. Wt: 322.4 g/mol
InChI Key: RSGNJRAZEVANBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(4-phenylbutan-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-N-(1-methyl-3-phenylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is 322.17936134 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

Research on pyrazole derivatives highlights their significant antioxidant, antitumor, and antimicrobial activities. The chemical behavior of related pyrazolopyridine compounds has been explored, showing that certain derivatives exhibit high antioxidant activity and potent antitumor activity against liver and breast cell lines. Additionally, antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, has been noted. This suggests a potential for the development of new therapeutic agents based on pyrazole chemistry (El‐Borai et al., 2013).

Nitric Oxide Synthase Inhibitors

Another research avenue involves the synthesis and biological evaluation of phenylpyrrole derivatives, including pyrazole compounds, as inhibitors of both neural and inducible Nitric Oxide Synthase (nNOS and iNOS). Some compounds demonstrate good selectivity and potency, suggesting their utility in regulating nNOS and iNOS activity in vivo, which could be beneficial in treating conditions like Parkinson's disease (Cara et al., 2009).

Cannabinoid Receptor Affinity

The study of cannabinoid receptor affinity and molecular modeling of substituted pyrazole derivatives has shown that certain compounds exhibit selectivity towards the hCB1 and hCB2 cannabinoid receptors. This research provides insights into the design of novel compounds for therapeutic use, exploring the interactions at the molecular level and the potential for development as drugs targeting cannabinoid receptors (Silvestri et al., 2008).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research indicates the potential for developing new anticancer agents based on pyrazole derivatives, highlighting the importance of structural modifications to enhance cytotoxic effects (Hassan et al., 2014).

Properties

IUPAC Name

1-methyl-N-(4-phenylbutan-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15(10-11-16-8-4-3-5-9-16)21-18(24)17-14-20-22(2)19(17)23-12-6-7-13-23/h3-9,12-15H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGNJRAZEVANBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.